3-(4-Methylnaphthalen-1-yl)propiolic acid
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Overview
Description
3-(4-Methylnaphthalen-1-yl)propiolic acid is an organic compound with the molecular formula C14H10O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a propiolic acid functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylnaphthalen-1-yl)propiolic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnaphthalene.
Bromination: 4-Methylnaphthalene is brominated to form 1-bromo-4-methylnaphthalene.
Sonogashira Coupling: The brominated compound undergoes a Sonogashira coupling reaction with trimethylsilylacetylene to form 3-(4-methylnaphthalen-1-yl)prop-2-yn-1-ol.
Deprotection and Oxidation: The trimethylsilyl group is removed, and the resulting compound is oxidized to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylnaphthalen-1-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propiolic acid group to an alkene or alkane.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Oxidation of this compound can yield 3-(4-methylnaphthalen-1-yl)carboxylic acid.
Reduction: Reduction can produce 3-(4-methylnaphthalen-1-yl)propionic acid.
Substitution: Substitution reactions can lead to various halogenated or sulfonated derivatives.
Scientific Research Applications
3-(4-Methylnaphthalen-1-yl)propiolic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylnaphthalen-1-yl)propiolic acid is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound of 3-(4-Methylnaphthalen-1-yl)propiolic acid, naphthalene is a simple polycyclic aromatic hydrocarbon.
4-Methylnaphthalene: A methylated derivative of naphthalene, it serves as a starting material for the synthesis of this compound.
3-(4-Methylnaphthalen-1-yl)propionic acid: A reduced form of the propiolic acid, it is another derivative of 4-methylnaphthalene.
Uniqueness
This compound is unique due to the presence of the propiolic acid functional group, which imparts distinct chemical reactivity and potential biological activities compared to other naphthalene derivatives.
Properties
Molecular Formula |
C14H10O2 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-(4-methylnaphthalen-1-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C14H10O2/c1-10-6-7-11(8-9-14(15)16)13-5-3-2-4-12(10)13/h2-7H,1H3,(H,15,16) |
InChI Key |
PHUQWRORTQRIDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C#CC(=O)O |
Origin of Product |
United States |
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